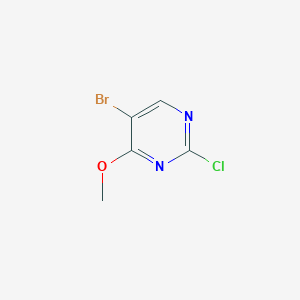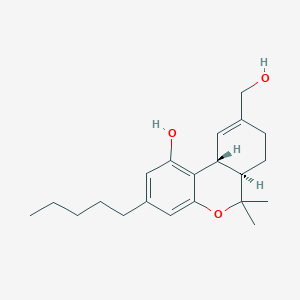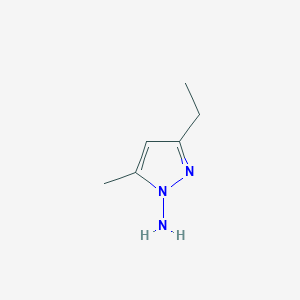
5-ブロモ-2-クロロ-4-メトキシピリミジン
概要
説明
5-Bromo-2-chloro-4-methoxypyrimidine is a chemical compound that belongs to the class of organic compounds known as pyrimidines. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. The presence of bromo, chloro, and methoxy substituents on the pyrimidine ring can significantly alter the compound's chemical reactivity and physical properties, making it a valuable intermediate in various chemical syntheses.
Synthesis Analysis
The synthesis of pyrimidine derivatives, including those with bromo and chloro substituents, often involves palladium-catalyzed cross-coupling reactions. For instance, 5-bromo-2-iodopyrimidine has been used as an intermediate in selective palladium-catalyzed cross-coupling reactions to synthesize various substituted pyrimidine compounds . Although the specific synthesis of 5-bromo-2-chloro-4-methoxypyrimidine is not detailed in the provided papers, similar methodologies could potentially be applied for its synthesis.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be elucidated using techniques such as X-ray crystallography. For example, the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine was studied, and the formation of a related compound was confirmed by X-ray crystallography analysis . This suggests that the molecular structure of 5-bromo-2-chloro-4-methoxypyrimidine could also be studied using similar analytical methods.
Chemical Reactions Analysis
Pyrimidine derivatives undergo various chemical reactions, including regioselective displacement, Stille coupling, and bromination. The reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with secondary amines in boiling ethanol to afford substituted aminopyrimidines is an example of the chemical reactivity of bromo-chloro pyrimidine derivatives . Additionally, the preparation of 5-brominated pyrimidines has been achieved through bromination of bipyrimidine . These reactions highlight the versatility of pyrimidine derivatives in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be influenced by their substituents. For instance, the crystallization of a related compound in the monoclinic crystal system indicates the impact of molecular structure on the solid-state properties . Quantum chemical calculations, including density functional theory (DFT), can provide insights into the vibrational frequencies, electronic properties, and molecular stability of pyrimidine derivatives . Additionally, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid demonstrates the importance of regioselectivity in determining the properties of the final product .
科学的研究の応用
αvβ3およびsst3受容体アンタゴニストの合成
この化合物は、血管新生と破骨細胞による骨吸収の調節に関与するαvβ3アンタゴニストのβ-アラニン部分のビルディングブロックとしても使用されます。 さらに、神経内分泌腫瘍の治療に潜在的な治療用途を持つ、強力で選択的なソマトスタチンsst3受容体アンタゴニストを合成するためにも使用されます .
ハロゲン化ヘテロ環の合成
これは、ハロゲン化ヘテロ環の化学合成におけるビルディングブロックとして機能します。 これらの構造は、生物活性のため、多くの医薬品や農薬によく見られます .
位置選択的シントンの形成
tert-ブチルN-(3-アミノフェニル)カルバメートによるC4での塩化物の選択的置換により、薬物開発プロセスにおけるさらなる化学的変換に不可欠な位置選択的シントンが高比率で生成されます .
Safety and Hazards
作用機序
Target of Action
5-Bromo-2-chloro-4-methoxypyrimidine is a building block used in the chemical synthesis of halogenated heterocycles . It is a key intermediate in the manufacturing of therapeutic SGLT2 inhibitors . SGLT2 inhibitors are a class of medications that inhibit the reabsorption of glucose in the kidney and therefore lower blood sugar levels.
Biochemical Pathways
SGLT2 inhibitors work by blocking the sodium-glucose co-transporter 2 (SGLT2), which is responsible for at least 90% of the glucose reabsorption in the kidney. Blocking this transporter causes up to 119 grams per day of blood glucose to be eliminated through the urine , thereby reducing blood glucose levels and assisting in the management of blood glucose levels in patients with type 2 diabetes.
特性
IUPAC Name |
5-bromo-2-chloro-4-methoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2O/c1-10-4-3(6)2-8-5(7)9-4/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPORMCRNCNFGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394802 | |
| Record name | 5-bromo-2-chloro-4-methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57054-92-9 | |
| Record name | 5-bromo-2-chloro-4-methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-Hydrazono-6-(trifluoromethoxy)-2,3-dihydrobenzo[d]thiazole](/img/structure/B163156.png)


